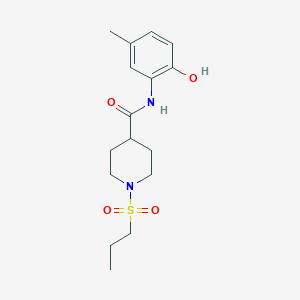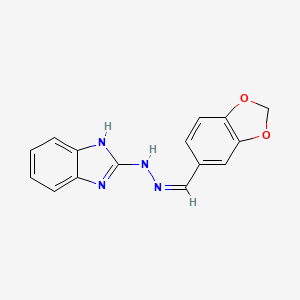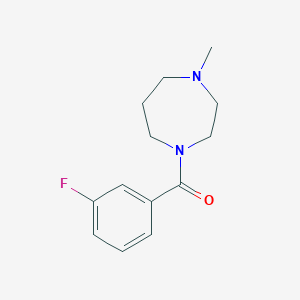
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as HPP-22, is a potent and selective blocker of the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. HPP-22 is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes.
作用机制
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide selectively blocks the GluN2B subunit of NMDA receptors by binding to a specific site on the receptor. This binding prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx has been shown to play a critical role in the neuroprotective effects of this compound in various models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the excitotoxicity associated with excessive activation of NMDA receptors, thereby reducing neuronal damage and death. This compound has also been shown to improve cognitive function in various animal models of neurological disorders, including stroke and traumatic brain injury. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
实验室实验的优点和局限性
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes. Its selectivity for the GluN2B subunit of NMDA receptors makes it a useful tool for investigating the specific role of this subunit in various processes. However, this compound has some limitations in lab experiments. Its potency and selectivity for GluN2B-containing NMDA receptors may limit its ability to investigate the role of other subunits of NMDA receptors. Additionally, the high cost of this compound may limit its availability for some researchers.
未来方向
There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more selective and potent blockers of GluN2B-containing NMDA receptors. Another area of research is the investigation of the role of GluN2B-containing NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the use of this compound in combination with other drugs may provide new therapeutic strategies for the treatment of neurological disorders.
合成方法
The synthesis of N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-hydroxy-5-methylbenzenesulfonamide with propionyl chloride to yield N-(2-hydroxy-5-methylphenyl) propionamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-1-(propylcarbamoyl)-4-piperidinecarboxamide. Finally, the propylcarbamoyl group is replaced with a propylsulfonyl group using sulfonyl chloride to yield this compound.
科学研究应用
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the function of NMDA receptors. It has been shown to selectively block the GluN2B subunit of NMDA receptors, which is predominantly expressed in the forebrain and plays a critical role in synaptic plasticity and learning and memory. This compound has been used to study the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including stroke, epilepsy, and chronic pain.
属性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-10-23(21,22)18-8-6-13(7-9-18)16(20)17-14-11-12(2)4-5-15(14)19/h4-5,11,13,19H,3,6-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUGUJNCLQBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5434977.png)
![2-amino-4-[2-(cyclopentylmethyl)-1H-imidazol-4-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5434978.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435000.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)

![N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5435030.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5435031.png)
![2-(3-pyridinyl)-N-[2-(2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5435038.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
![ethyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B5435050.png)
![(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazol-2-yl)methanol hydrochloride](/img/structure/B5435051.png)
![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)